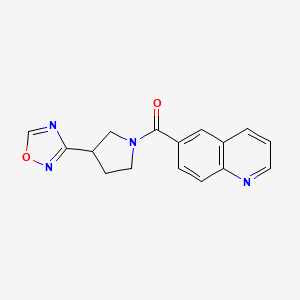

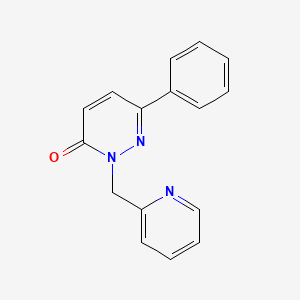

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a chemical compound includes its IUPAC name, common name (if any), and structural formula.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Aplicaciones Científicas De Investigación

Water Oxidation Catalysts

Research on Ru complexes involving derivatives similar to 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has demonstrated their potential as water oxidation catalysts. Zong and Thummel (2005) reported the synthesis of dinuclear complexes through the reaction of a bridging ligand with Ru(DMSO)4Cl2, showing significant oxygen evolution activity in the presence of Ce(IV)-CF3SO3H solution. These complexes were characterized by their electronic absorption and redox properties, highlighting the influence of the axial ligand on their catalytic efficiency (Zong & Thummel, 2005).

Synthesis and Anticonvulsant Activity

Samanta et al. (2011) synthesized derivatives of 6-phenyl(3ʼ-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one and evaluated their anticonvulsant activity. These derivatives exhibited significant anticonvulsant effects, highlighting the compound's potential in the development of new therapeutic agents (Samanta et al., 2011).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, demonstrating their antimicrobial and antioxidant activity. These compounds were also subjected to in silico molecular docking screenings, showing moderate to good binding energies, indicating their potential as antimicrobial agents (Flefel et al., 2018).

Corrosion Inhibition

Mashuga et al. (2017) investigated the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in 1 M HCl. The study found that these derivatives are effective mixed-type inhibitors, suggesting their potential application in protecting metals from corrosion (Mashuga et al., 2017).

Synthetic Methods and Chemical Transformations

Research on substituted pyridazines, including those related to 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, has also focused on their synthesis and applications in creating complex molecular structures. Cooke et al. (2011) described the preparation of phenyl, pyridyl, and pyrazinyl substituted pyridazines via the inverse electron demand Diels-Alder reaction, demonstrating their utility as ligands in homoleptic and heteroleptic Ru(II) complexes. These studies contribute to understanding the structural and electronic properties of these compounds, furthering their application in materials science and coordination chemistry (Cooke et al., 2011).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.

Direcciones Futuras

This involves predicting the potential applications of the compound and the future research directions.

Propiedades

IUPAC Name |

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16-10-9-15(13-6-2-1-3-7-13)18-19(16)12-14-8-4-5-11-17-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOJCKMSDQVKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)

![2-Chloro-1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]ethanone](/img/structure/B2739889.png)